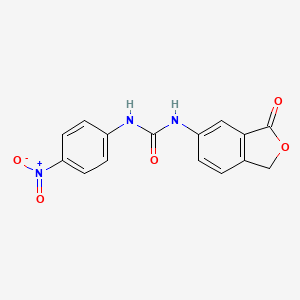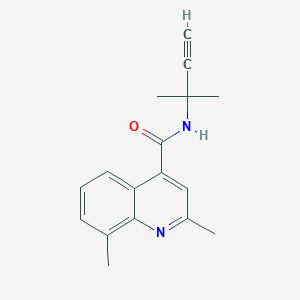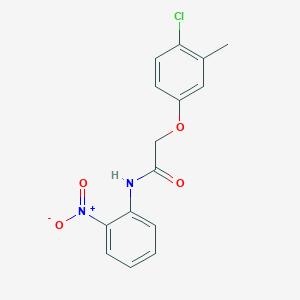![molecular formula C23H24N2O3 B3949318 2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone
Descripción general
Descripción
2-(Cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone, also known as AQ-RA 741, is a synthetic compound that belongs to the class of naphthoquinone derivatives. It has been studied extensively for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone 741 involves the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis. Additionally, this compound 741 has been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound 741 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound 741 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone 741 in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, this compound 741 has been shown to have neuroprotective effects, which could be useful in the development of treatments for neurodegenerative diseases. However, one of the limitations of using this compound 741 in lab experiments is its low solubility, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone 741. One area of research could be the development of more efficient methods for synthesizing the compound. Additionally, further studies could be conducted to investigate the potential use of this compound 741 in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, more research could be conducted to investigate the mechanism of action of this compound 741 and its potential interactions with other cellular pathways.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone 741 has been studied for its potential use in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound 741 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-3-(3-methoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-17-11-7-10-16(14-17)25-21-20(24-15-8-3-2-4-9-15)22(26)18-12-5-6-13-19(18)23(21)27/h5-7,10-15,24-25H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMJUTPVKNRXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)


![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)


![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)